1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose
Brand Name:
Vulcanchem
CAS No.:
10548-46-6
VCID:
VC20780780
InChI:
InChI=1S/C27H28O5/c1-4-10-20(11-5-1)16-28-24-23-19-31-27(32-23)26(30-18-22-14-8-3-9-15-22)25(24)29-17-21-12-6-2-7-13-21/h1-15,23-27H,16-19H2/t23-,24-,25+,26-,27-/m1/s1
SMILES:
C1C2C(C(C(C(O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Molecular Formula:
C27H28O5
Molecular Weight:
432.5 g/mol
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose
CAS No.: 10548-46-6
Cat. No.: VC20780780
Molecular Formula: C27H28O5
Molecular Weight: 432.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10548-46-6 |
|---|---|
| Molecular Formula | C27H28O5 |
| Molecular Weight | 432.5 g/mol |
| IUPAC Name | (1R,2R,3S,4R,5R)-2,3,4-tris(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane |
| Standard InChI | InChI=1S/C27H28O5/c1-4-10-20(11-5-1)16-28-24-23-19-31-27(32-23)26(30-18-22-14-8-3-9-15-22)25(24)29-17-21-12-6-2-7-13-21/h1-15,23-27H,16-19H2/t23-,24-,25+,26-,27-/m1/s1 |
| Standard InChI Key | JSRSLTCFTYHIRT-IURCNINISA-N |
| Isomeric SMILES | C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
| SMILES | C1C2C(C(C(C(O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
| Canonical SMILES | C1C2C(C(C(C(O1)O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator